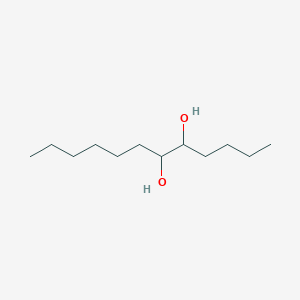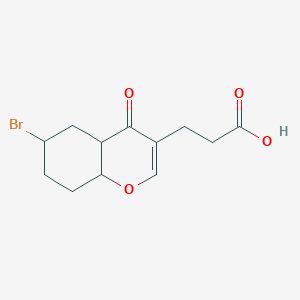
3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannonic-delta-lactam is a lactam derivative of mannonic acid Lactams are cyclic amides, and mannonic-delta-lactam specifically features a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mannonic-delta-lactam can be synthesized through several methods. One common approach involves the cyclization of mannonic acid derivatives under acidic or basic conditions. For instance, the reaction of mannonic acid with ammonia or amines can lead to the formation of the lactam ring. Another method involves the use of dioxazolone reagents in the presence of engineered myoglobin variants, which catalyze the intramolecular C–H amidation to yield the desired lactam with high enantioselectivity .
Industrial Production Methods: Industrial production of mannonic-delta-lactam typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced catalytic systems can enhance the efficiency of the production process, making it more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: Mannonic-delta-lactam undergoes various chemical reactions, including:
Oxidation: The lactam ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam to its corresponding amine or other reduced forms.
Substitution: Mannonic-delta-lactam can participate in substitution reactions, where functional groups on the lactam ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amines.
Applications De Recherche Scientifique
Mannonic-delta-lactam has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Mannonic-delta-lactam derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new antibiotics and enzyme inhibitors.
Industry: Mannonic-delta-lactam is used in the production of polymers and other industrial chemicals due to its versatile reactivity
Mécanisme D'action
The mechanism of action of mannonic-delta-lactam involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the mannonic-delta-lactam derivative used .
Comparaison Avec Des Composés Similaires
Mannonic-delta-lactam can be compared with other lactam compounds such as:
Beta-lactams: These include penicillins and cephalosporins, which are well-known antibiotics. Unlike mannonic-delta-lactam, beta-lactams have a four-membered ring structure.
Gamma-lactams: These compounds have a five-membered ring and are used in various pharmaceutical applications.
Delta-lactams: Similar to mannonic-delta-lactam, these compounds have a six-membered ring but may differ in their substituents and reactivity
Mannonic-delta-lactam is unique due to its specific ring size and the potential for diverse functionalization, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H11NO5 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12) |
Clé InChI |
AJJXPYDGVXIEHE-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)


![2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
![(4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate](/img/structure/B12323587.png)
![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)
![5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)

![[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12323604.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/structure/B12323615.png)

![6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323654.png)
